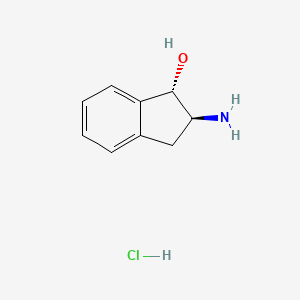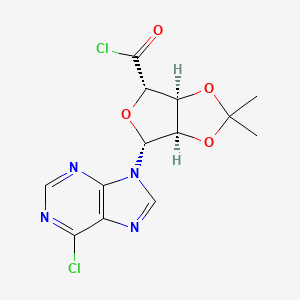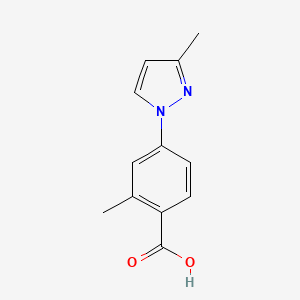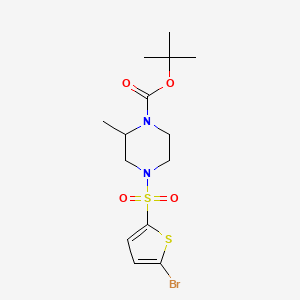![molecular formula C9H14N2O3 B595707 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione CAS No. 118937-18-1](/img/structure/B595707.png)
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” is a chemical compound with the molecular formula C9H14N2O3 . It has been mentioned in various studies related to the discovery of new chemotypes of RIPK1 inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-aryl-1-oxa-2,8-diazaspiro dec-2-ene derivatives were designed, synthesized, and evaluated as a new class of inhibitors against protein tyrosine phosphatase 1B .Molecular Structure Analysis
The molecular structure of “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” consists of a spirocyclic system, which is a common feature in many bioactive compounds .Chemical Reactions Analysis
While specific chemical reactions involving “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” are not mentioned in the retrieved sources, similar compounds have been used in the synthesis of potent RIPK1 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione” include a molecular weight of 198.219, a density of 1.3±0.1 g/cm3, and a boiling point of 294.7±50.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación
Muscarinic Agonist Studies
- Cholinergic Agent Research : Spirooxazolidine-2,4-dione derivatives related to 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione have been studied for their potential as cholinergic agents. They exhibit affinity for cortical M1 receptors and show promise in reversing scopolamine-induced impairment in mouse passive avoidance tasks. One derivative demonstrated M1-receptor stimulating activity, suggesting the spiro[4.5]decane skeleton's potential in designing muscarinic agonists for antidementia drugs (Tsukamoto et al., 1993).
Anticonvulsant Activity
- Novel Anticonvulsant Agents : A series of 1,3-diazaspiro[4.5]decane-2,4-dione derivatives were synthesized and evaluated for anticonvulsant activity. Several compounds displayed significant protective effects against seizures, comparing favorably with the standard drug phenytoin. This research points to the potential utility of these compounds in developing new anticonvulsant medications (Madaiah et al., 2012).
Crystallography and Molecular Structure
- Crystal Structure Analysis : Studies have been conducted on the crystal structure of compounds related to 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione. These investigations reveal insights into the molecular arrangements, hydrogen bonding patterns, and conformational preferences of these compounds. Such information is crucial for understanding the chemical behavior and potential applications of these molecules in various fields, including pharmaceuticals (Rohlíček et al., 2010).
Synthesis and Structural Studies
- Synthesis and Supramolecular Arrangements : Research has been conducted on the synthesis of various derivatives of 1,3-diazaspiro[4.5]decane-2,4-dione, exploring their supramolecular arrangements and how substituents affect these structures. This research provides valuable insights for the synthesis of new compounds with potential pharmaceutical applications (Graus et al., 2010).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-ethyl-1-oxa-3,9-diazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-2-11-7(12)9(14-8(11)13)4-3-5-10-6-9/h10H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPXKPIHOXFVBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCCNC2)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30731673 |
Source


|
| Record name | 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
CAS RN |
118937-18-1 |
Source


|
| Record name | 3-Ethyl-1-oxa-3,7-diazaspiro[4.5]decane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30731673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

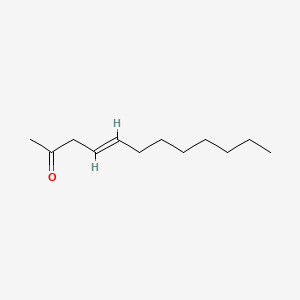
![3-Iodo-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B595626.png)

![tert-butyl 3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B595628.png)
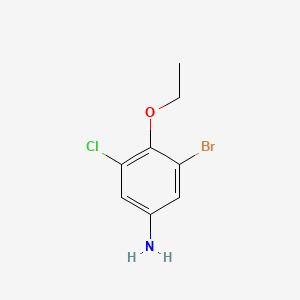
![5-chloro-10-methylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B595630.png)
